Product packaging for 5-Methylpyrimidine-2-carboxamidine(Cat. No.:)

5-Methylpyrimidine-2-carboxamidine

Cat. No.: B15227352
M. Wt: 136.15 g/mol
InChI Key: SFLAPVHLOWQCHH-UHFFFAOYSA-N
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Description

5-Methylpyrimidine-2-carboxamidine is a chemical building block of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a fundamental component in nucleic acids and is considered a privileged structure in pharmaceutical development due to its versatile biological activities . Researchers value this core structure for its potential in designing novel therapeutic agents. Pyrimidine derivatives have demonstrated significant research applications across multiple disease areas. They are extensively investigated as inhibitors of various enzymatic targets . For instance, substituted pyrimidine compounds have been developed as potent inhibitors for targets like Nicotinamide N-methyltransferase (NNMT) for metabolic disorders and type 2 diabetes , and dihydrofolate reductase (DHFR) for anti-infective research . Furthermore, pyrimidine-based molecules show promise in other fields, including the development of antibacterial agents targeting resistant strains of bacteria , and as alpha-glucosidase inhibitors for managing type 2 diabetes . The structural motif of the 5-methylpyrimidine core, often serving as a key intermediate, allows for further synthetic modification to explore structure-activity relationships and optimize drug-like properties . This compound is intended for research and development purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N4 B15227352 5-Methylpyrimidine-2-carboxamidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

5-methylpyrimidine-2-carboximidamide

InChI

InChI=1S/C6H8N4/c1-4-2-9-6(5(7)8)10-3-4/h2-3H,1H3,(H3,7,8)

InChI Key

SFLAPVHLOWQCHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)C(=N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 Methylpyrimidine 2 Carboxamidine

Established Synthetic Routes to 5-Methylpyrimidine-2-carboxamidine

The construction of this compound can be approached in two primary ways: by first forming the substituted pyrimidine (B1678525) ring and then introducing the carboxamidine group, or by building the ring from a precursor already containing the amidine functionality.

Cyclocondensation Approaches for Pyrimidine Ring Formation

A fundamental and widely used method for constructing the pyrimidine core is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netslideshare.netmdpi.com To achieve the 5-methyl substitution pattern, a β-dicarbonyl compound with a methyl group at the C2 position is required.

A plausible pathway involves the reaction of formamidine (B1211174) (as the N-C-N component) with a 2-methyl-substituted 1,3-dicarbonyl precursor, such as 2-methylmalondialdehyde or its synthetic equivalent. The general mechanism proceeds via acid catalysis, involving protonation, nucleophilic attack by the amidine, and subsequent cyclization and dehydration to yield the aromatic pyrimidine ring. slideshare.net

Table 1: Key Cyclocondensation Reactions for Pyrimidine Synthesis

Reaction NameReactantsDescription
Pinner Synthesis 1,3-Dicarbonyl Compound + AmidineAn acid- or base-catalyzed reaction that forms the pyrimidine ring through condensation. It is a versatile method for producing a wide range of substituted pyrimidines. slideshare.netmdpi.com
[3+3] Cycloaddition 1,3-Dicarbonyl Compound + AmidineA variation of the Pinner synthesis, this method involves the reaction of components that each contribute three atoms to the final six-membered ring. mdpi.com
[5+1] Annulation Enamidine + DMF Dialkyl Acetal (B89532)This catalyst-free method involves the reaction of an enamidine with a one-carbon electrophile like N,N-dimethylformamide (DMF) acetal to form the pyrimidine ring. mdpi.com

Carboxamidine Group Introduction from Precursors

A more common and often more practical approach involves the synthesis of a stable pyrimidine precursor, such as a nitrile or an ester, followed by its conversion to the carboxamidine group.

From 5-Methylpyrimidine-2-carbonitrile: The most direct route to the carboxamidine is through the corresponding nitrile, 5-methylpyrimidine-2-carbonitrile. uni.lunih.gov The Pinner reaction is the classic method for this transformation. wikipedia.org It involves treating the nitrile with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride gas. This forms an intermediate Pinner salt (an imino ester hydrochloride), which is then reacted with ammonia (B1221849) or an amine to yield the desired carboxamidine. wikipedia.orgnih.gov

From Methyl 5-Methylpyrimidine-2-carboxylate: An alternative precursor is the methyl ester, Methyl 5-methylpyrimidine-2-carboxylate. medchemexpress.com This ester can be converted to the carboxamidine through a two-step process: first, amidation to form the corresponding carboxamide (5-methylpyrimidine-2-carboxamide), followed by a dehydration/amination sequence or direct conversion. A more direct, one-pot catalytic domino reaction involves the amidation of the methyl ester followed by a reduction. nottingham.ac.uk

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of pyrimidine derivatives is crucial for improving efficiency and yield. Research into related pyrimidine syntheses has highlighted several effective strategies. For instance, modified Pinner reactions have been improved by using ultrasound irradiation, which can accelerate the reaction rate and improve yields. mdpi.com In other cases, solvent-free reaction protocols, such as fusing reagents at elevated temperatures, have been successfully employed to synthesize pyrimidine-carbonitriles. nih.gov

Catalyst selection is also critical. Copper catalysis has been used in the condensation of β-bromo-α,β-unsaturated ketones with amidines, while zinc bromide has been shown to catalyze [5+1] annulation reactions using orthoesters. mdpi.com

Table 2: Examples of Optimized Conditions in Pyrimidine Synthesis

Synthetic StepCondition/ReagentEffectSource
Pinner ReactionUltrasound IrradiationImproved reaction rate and yield mdpi.com
Suzuki CouplingPd(PPh₃)₄ CatalystEffective for C-C bond formation on the pyrimidine ring nih.gov
CyclocondensationSolvent-free fusionProvides an alternative to traditional solvent-based methods nih.gov
[5+1] AnnulationZnBr₂ CatalystCatalyzes reaction between enamidines and orthoesters mdpi.com

Strategies for Structural Modification and Analog Synthesis

Once this compound is synthesized, its structure can be further modified to create a library of analogs for various research applications. Modifications can be targeted at the pyrimidine ring or the carboxamidine moiety.

Modifications on the Pyrimidine Ring System

The pyrimidine ring is amenable to various substitution reactions, allowing for the introduction of diverse functional groups.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds. To utilize this reaction, a halogenated precursor, such as 2-chloro-5-methylpyrimidine (B1361109) or 2,4-dichloro-5-methylpyrimidine, is required. The reaction of the halo-pyrimidine with various aryl- or heteroarylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base affords the corresponding arylated pyrimidine derivatives. nih.govresearchgate.net This method allows for the introduction of a wide range of substituents at specific positions on the pyrimidine core. fiu.edu

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, especially when activated with leaving groups like halogens. For example, a 6-chloro-pyrimidine derivative can readily react with various amines via nucleophilic displacement to yield 6-amino-substituted pyrimidines. nih.gov This provides a straightforward route to introduce amine, alkoxy, and thioalkoxy groups onto the ring.

Derivatization at the Carboxamidine Moiety

The carboxamidine group itself contains reactive N-H bonds that can be functionalized. These reactions allow for the extension of the molecule and the modulation of its physicochemical properties.

N-Acylation: The primary amine of the carboxamidine can be acylated using activated carboxylic acids, acid chlorides, or acid anhydrides. Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), can facilitate the formation of an amide bond between the carboxamidine and a carboxylic acid. thermofisher.com

N-Alkylation: The nitrogen atoms of the carboxamidine can be alkylated using alkyl halides. This reaction introduces alkyl substituents onto the amidine group, which can alter its basicity and hydrogen-bonding capabilities.

Condensation with Carbonyls: The primary amine of the carboxamidine can undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines), further extending the molecular scaffold.

Introduction of Diverse Substituents for Library Generation

The generation of chemical libraries from a core scaffold is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). For the this compound scaffold, the introduction of diverse substituents is most effectively achieved through cross-coupling reactions, typically starting from a halogenated precursor. A hypothetical, yet highly plausible, strategy would involve the synthesis of a 5-halo-2-cyanopyrimidine intermediate, which can then be converted to the corresponding 2-carboxamidine. Subsequently, the halogen at the C5 position (or another installed reactive handle) serves as a versatile point for diversification.

Palladium-catalyzed cross-coupling reactions are instrumental in this approach, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and broad functional group tolerance.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron reagent (like a boronic acid or ester) with an organohalide. Starting with a 5-bromo or 5-chloropyrimidine (B107214) derivative, a wide array of aryl and heteroaryl groups can be introduced at the C5 position. nih.govchemrxiv.orgacs.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium or potassium carbonate. chemrxiv.orgacs.org

Sonogashira Coupling: To introduce alkynyl substituents, the Sonogashira coupling is the method of choice. This reaction couples a terminal alkyne with an organohalide in the presence of a palladium catalyst and a copper(I) co-catalyst. 5z.comyoutube.com This method allows for the installation of various substituted alkynes at the C5 position of the pyrimidine ring, providing access to compounds with different steric and electronic properties. mdpi.comorgsyn.org

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds. It enables the coupling of amines (primary or secondary, aliphatic or aromatic) with organohalides. nih.gov By applying this reaction to a 5-halopyrimidine intermediate, a diverse library of C5-aminated derivatives can be synthesized, introducing a key hydrogen bond donor/acceptor functionality. The choice of phosphine (B1218219) ligand for the palladium catalyst is crucial for the success of these reactions. nih.govsemanticscholar.org

The following interactive table illustrates the potential for diversification of the this compound scaffold using these modern cross-coupling methodologies on a hypothetical 5-halopyrimidine precursor.

Table 1: Library Generation via Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionSubstituent Type IntroducedExample Reagent (R-Source)Resulting C5-Substituent (R)Key Features
Suzuki-MiyauraAryl, Heteroaryl, VinylPhenylboronic acid-PhenylBroad scope, high functional group tolerance. nih.govnih.gov
SonogashiraAlkynylPropargylamine-C≡C-CH₂NH₂Introduces rigid, linear linkers. mdpi.comorgsyn.org
Buchwald-HartwigAminoMorpholine-N(CH₂CH₂)₂OForms C-N bonds with a wide range of amines. nih.gov
Suzuki-MiyauraAryl, Heteroaryl, VinylThiophene-2-boronic acid-ThiophenylApplicable to heteroaromatic building blocks. chemrxiv.org
SonogashiraAlkynylPhenylacetylene-C≡C-PhAccess to conjugated systems. youtube.com
Buchwald-HartwigAminoAniline-NHPhEnables synthesis of arylamines. semanticscholar.org

Advanced Synthetic Techniques and Green Chemistry Principles

In recent years, the principles of green chemistry have become integral to the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.gov These principles are highly applicable to the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. nih.govmdpi.com This technique has been successfully applied to various pyrimidine syntheses, including multicomponent reactions like the Biginelli reaction and intramolecular cyclizations. mdpi.comfoliamedica.bg The rapid, uniform heating provided by microwaves can lead to higher yields and improved product purities compared to conventional heating methods. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, which utilizes high-frequency ultrasound, promotes chemical reactions through acoustic cavitation. nih.govbeilstein-archives.org This method has been shown to be effective for the synthesis of pyrimidines and their fused analogues, often resulting in shorter reaction times and higher yields. nih.goveurjchem.com Ultrasound can enhance mass transfer and activate reacting species, providing a green alternative to traditional thermal methods. beilstein-archives.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. mdpi.com In a flow reactor, reagents are continuously pumped and mixed, and the reaction occurs within a heated or irradiated coil. This technology allows for rapid optimization of reaction conditions and can facilitate multistep syntheses in a streamlined manner, reducing manual handling and potential for byproduct formation. mdpi.comresearchgate.net

The application of these advanced techniques can make the synthesis of this compound and its derivatives more efficient, economical, and environmentally sustainable.

Table 2: Comparison of Conventional and Green Synthetic Techniques

TechniquePrincipleTypical AdvantagesApplication to Pyrimidine Synthesis
Microwave-AssistedRapid, uniform heating via dielectric polarization.Reduced reaction times (minutes vs. hours), higher yields, improved purity. semanticscholar.orgnih.govOne-pot multicomponent reactions, cross-coupling reactions. mdpi.comfoliamedica.bg
Ultrasound-AssistedAcoustic cavitation enhances mass transfer and reactivity.Shorter reaction times, increased yields, often milder conditions. nih.govbeilstein-archives.orgCyclocondensations, synthesis of fused pyrimidines. eurjchem.com
Flow ChemistryContinuous pumping of reagents through a reactor.Enhanced safety, scalability, precise control over parameters, rapid optimization. mdpi.comMultistep synthesis of functionalized pyrimidinones (B12756618) and related heterocycles. researchgate.net

Computational Chemistry and Theoretical Investigations of 5 Methylpyrimidine 2 Carboxamidine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding the basis of a molecule's biological activity.

For 5-Methylpyrimidine-2-carboxamidine, docking studies would predict how the molecule fits into the active site of a protein. The pyrimidine (B1678525) ring, a common scaffold in medicinal chemistry, can form various non-covalent interactions. mdpi.comnih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the carboxamidine group is a strong hydrogen bond donor and can also participate in electrostatic interactions, particularly when protonated.

Studies on related phenylpyrimidine-carboxamide derivatives have shown that the pyrimidine core is crucial for anchoring the molecule within the target's binding pocket. nih.govnih.gov For example, in the context of c-Met kinase inhibitors, the pyrimidine fragment was found to be beneficial for activity. nih.gov Docking simulations of pyrazole-5-carboxamide derivatives identified key amino acid residues like LYS 189, LYS 372, and ASP 254 as crucial for binding, highlighting the importance of hydrogen bonding and electrostatic interactions. nih.gov It is predicted that the carboxamidine group of this compound would form strong hydrogen bonds with acidic residues such as aspartate or glutamate, or with the backbone carbonyls of the protein target. The 5-methyl group would likely be oriented towards a hydrophobic pocket.

Binding affinity, often estimated as a docking score or binding energy, quantifies the strength of the ligand-target interaction. Lower binding energy values typically indicate a more stable and potent interaction. For various pyrimidine derivatives targeting viral proteases or kinases, these scores are a key metric for ranking potential inhibitors. mdpi.comnih.gov

Table 1: Predicted Interactions and Binding Affinity for this compound Based on Analogous Compounds

Interaction TypePutative Interacting ResiduesPredicted Binding Energy Range
Hydrogen BondingAsp, Glu, Gln, Asn, Ser, Thr, His-7 to -10 kcal/mol
Hydrophobic InteractionsLeu, Val, Ile, Phe, Trp
Pi-Pi StackingPhe, Tyr, Trp, His
Electrostatic (Salt Bridge)Asp, Glu

Note: This data is representative and derived from studies on analogous pyrimidine carboxamide compounds.

A primary use of computational screening is to identify potential biological targets for a novel compound. By docking this compound against libraries of known protein structures, researchers can generate hypotheses about its mechanism of action. The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, found in inhibitors of a wide range of targets. nih.gov

Based on the activities of similar structures, potential targets for this compound could include:

Kinases: Many kinase inhibitors, such as those targeting VEGFR2/KDR or c-Met, feature a pyrimidine core. nih.govnih.gov

Proteases: Pyrimidine derivatives have been investigated as inhibitors of viral proteases like the SARS-CoV-2 main protease (Mpro). mdpi.comnih.gov

Dihydrofolate Reductase (DHFR): The pyrimidine ring is a core component of antifolates that target this enzyme.

Cholinesterases: Certain 2-aminopyrimidine (B69317) derivatives have shown inhibitory activity against acetylcholinesterase. acs.org

Telomerase: Pyrazole-pyrimidine derivatives have been identified as potential telomerase inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational and Binding Stability Analysis

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. youtube.comyoutube.com An MD simulation, typically run for nanoseconds to microseconds, provides crucial information on the stability of the predicted binding pose and the conformational behavior of both the ligand and the protein. nih.govyoutube.com

For a complex of this compound and a putative target protein, an MD simulation would start with the best-docked pose. The system is solvated in a water box with ions to mimic physiological conditions. youtube.com Key analyses from the simulation include:

Root Mean Square Deviation (RMSD): A low and stable RMSD for the ligand and protein backbone indicates that the complex is stable and does not undergo major conformational changes. nih.gov

Root Mean Square Fluctuation (RMSF): This analysis highlights the flexibility of different parts of the protein and ligand.

Hydrogen Bond Analysis: MD simulations track the formation and breaking of hydrogen bonds over time, confirming whether the key interactions predicted by docking are maintained. nih.gov

MD simulations can reveal if the initial docked pose is stable or if the ligand shifts to an alternative, more stable binding mode. This validation step is critical for confirming the plausibility of a docking result before proceeding with experimental assays. youtube.com

Quantum Chemical Calculations

Quantum chemical calculations, often using Density Functional Theory (DFT), provide a deeper understanding of a molecule's intrinsic properties based on its electronic structure. cumhuriyet.edu.traps.orgresearchgate.net

Quantum calculations can determine the distribution of electrons within this compound, which dictates its reactivity and interaction patterns. Key parameters include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. cumhuriyet.edu.tr

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. For this compound, the MEP would show negative potential (electron-rich regions) around the pyrimidine nitrogens and the amidine nitrogen atoms, making them likely sites for hydrogen bonding and protonation. The hydrogen atoms of the amidine group would show positive potential (electron-poor regions).

Table 2: Representative Quantum Chemical Properties for a Pyrimidine Derivative

ParameterDescriptionTypical Predicted Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -7.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0 eV
HOMO-LUMO GapIndicator of chemical reactivity and stability4.5 to 6.5 eV

Note: Values are representative and depend on the specific computational method and level of theory used.

The biological activity of a molecule is highly dependent on its protonation state and tautomeric form at physiological pH (around 7.4). schrodinger.com The carboxamidine group is basic and is expected to be protonated at physiological pH, forming a positively charged amidinium ion. This positive charge can be crucial for forming strong electrostatic interactions with negatively charged residues in a protein's active site.

Quantum chemical methods combined with continuum solvation models can accurately predict the pKa values of ionizable groups. peerj.comnih.govnih.gov For this compound, it would be important to calculate the pKa of the carboxamidine group to confirm its protonation state.

Furthermore, the pyrimidine ring itself can exist in different tautomeric forms, which are isomers that differ in the position of a proton. researchgate.net While the specified structure is likely the most stable, computational analysis can confirm this and quantify the energy differences between various potential tautomers, ensuring that the correct form is used for docking and other computational studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are pivotal in modern drug design, offering a means to predict the activity of novel molecules, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug development.

The development of a predictive QSAR model for this compound would commence with the compilation of a dataset of structurally related pyrimidine derivatives with known biological activities against a specific target. The biological activity is typically expressed as the concentration required to elicit a certain biological response (e.g., IC₅₀ or EC₅₀ values), which is then logarithmically transformed to pIC₅₀ or pEC₅₀ for linear modeling.

The process involves generating a wide array of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. Advanced machine learning algorithms, such as multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), and random forest (RF), are then employed to build the QSAR model. The robustness and predictive power of the resulting model are rigorously assessed through internal and external validation techniques, including leave-one-out cross-validation (q²) and prediction of the activity of an external test set (r²_pred).

While specific QSAR models for this compound are not yet published, studies on related pyrimidine derivatives have demonstrated the utility of this approach. For instance, QSAR models have been successfully developed for pyrimidine derivatives targeting enzymes like cyclooxygenase-2 (COX-2) and for their antitubercular activity. These studies establish a precedent for the successful application of QSAR in predicting the biological activity of this class of compounds.

Table 1: Illustrative Data for a Hypothetical QSAR Study on Pyrimidine Derivatives

CompoundScaffoldR1R2Biological Activity (IC₅₀, µM)pIC₅₀
1 Pyrimidine-CH₃-H10.54.98
2 Pyrimidine-Cl-H5.25.28
3 Pyrimidine-OCH₃-H8.75.06
4 Pyrimidine-CH₃-Br2.15.68
5 Pyrimidine-CH₃-F7.95.10

A crucial outcome of a QSAR study is the identification of the key molecular descriptors that significantly influence the biological activity. These descriptors provide valuable insights into the mechanism of action and the structural requirements for optimal potency.

For pyrimidine-based compounds, several types of descriptors have been found to be important in various QSAR models:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO). For instance, the presence of electron-withdrawing or electron-donating groups on the pyrimidine ring can significantly impact its interaction with biological targets. In a QSAR study on COX-2 inhibitors, descriptors related to Sanderson electronegativity and polarizability were highlighted as important.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and molecular weight (MW) are common steric descriptors. The substitution pattern on the pyrimidine ring, such as the methyl group at the 5-position in this compound, can influence how the molecule fits into the binding pocket of a target protein.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a widely used descriptor for hydrophobicity. This property is critical for a drug's ability to cross cell membranes and reach its target.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Chemoinformatics and Virtual Screening Approaches in Drug Discovery

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. It plays a vital role in modern drug discovery, particularly through virtual screening, which is the computational equivalent of high-throughput screening.

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based.

Ligand-Based Virtual Screening (LBVS): This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the principle that structurally similar molecules are likely to have similar biological activities. A known active molecule, or a pharmacophore model derived from a set of active molecules, is used as a template to search large chemical databases for compounds with similar features. For this compound, if a specific biological activity is identified, LBVS could be used to find other commercially available or synthetically accessible compounds with the potential for the same activity.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS, primarily through molecular docking, can be a powerful tool. Molecular docking algorithms predict the preferred orientation and binding affinity of a ligand within the active site of a protein. This allows for the screening of vast libraries of compounds to identify those that are most likely to bind to the target with high affinity. For instance, if a potential protein target for this compound is identified, molecular docking could be used to virtually screen large compound libraries to find novel and potent inhibitors.

The integration of chemoinformatics and virtual screening with traditional medicinal chemistry offers a synergistic approach to drug discovery. By identifying promising hit compounds from virtual screens, experimental efforts can be more focused and efficient, ultimately accelerating the journey from a chemical entity to a potential therapeutic agent. The application of these computational strategies to this compound holds the promise of unlocking its therapeutic potential in a rational and resource-effective manner.

Biological Activity and Mechanism of Action Studies Preclinical Focus of 5 Methylpyrimidine 2 Carboxamidine

In Vitro Biological Screening and Activity Profiling

In vitro studies are fundamental in early-stage drug discovery to determine the biological effects of a compound on isolated biological systems, such as enzymes, cells, or receptors.

Enzyme inhibition assays are a common starting point for characterizing the biological activity of novel chemical entities. Pyrimidine (B1678525) derivatives have been shown to inhibit a range of metabolic enzymes. For instance, novel synthesized pyrimidine derivatives have demonstrated inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR) nih.gov. The inhibitory potential is typically quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Kinetic studies are subsequently performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is often achieved by measuring enzyme kinetics at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots.

Table 1: Examples of Enzyme Inhibition by Various Pyrimidine Derivatives

Compound Class Target Enzyme Ki (nM) Inhibition Type
Pyrimidine Derivatives hCA I 39.16 ± 7.70 – 144.62 ± 26.98 Not Specified
Pyrimidine Derivatives hCA II 18.21 ± 3.66 – 136.35 ± 21.48 Not Specified
Pyrimidine Derivatives AChE 33.15 ± 4.85 – 52.98 ± 19.86 Not Specified
Pyrimidine Derivatives BChE 31.96 ± 8.24 – 69.57 ± 21.27 Not Specified
Pyrimidine Derivatives α-glycosidase 17.37 ± 1.11 – 253.88 ± 39.91 Not Specified
Pyrimidine Derivatives Aldose Reductase (AR) 648.82 ± 53.74 – 1902.58 ± 98.90 Not Specified

Data sourced from a study on novel synthesized pyrimidine derivatives nih.gov.

Cell-based assays provide a more physiologically relevant context to assess a compound's biological activity by measuring its effects on living cells. These assays can measure a variety of cellular responses, including cytotoxicity, proliferation, and specific signaling pathway modulation. For example, various pyrimidine derivatives have been evaluated for their cytotoxic activity against different cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay mdpi.comnih.govresearchgate.netrdd.edu.iq.

Table 2: Examples of Cytotoxic Activity of Pyrimidine Derivatives in Cell-Based Assays

Compound Class Cell Line Activity (IC50) Assay
Pyrimidine Derivative (Compound 3b) PC3 (Prostate Carcinoma) 21 µM MTT Assay
Pyrimidopyrimidine Derivative (Compound 10c) HCT-116 (Colorectal Carcinoma) Close to Doxorubicin MTT Assay
Pyrimidopyrimidine Derivative (Compound 10c) MCF-7 (Breast Cancer) Close to Doxorubicin MTT Assay
Pyrimidopyrimidine Derivative (Compound 10c) HEPG-2 (Hepatocellular Carcinoma) Close to Doxorubicin MTT Assay

Data sourced from studies on the cytotoxicity of novel pyrimidine derivatives mdpi.comnih.gov.

Target Identification and Validation Methodologies

Identifying the specific molecular target(s) of a bioactive compound is a critical step in understanding its mechanism of action.

Chemoproteomics is a powerful tool for the unbiased identification of protein targets of small molecules in a complex biological system. This approach often involves synthesizing a chemical probe based on the compound of interest, which is then used to enrich and identify its binding partners from cell lysates or living cells using mass spectrometry.

A notable example of this approach has been applied to a series of 6-dialkylaminopyrimidine carboxamides, which includes a 5-methylpyrimidine analogue, for the identification of antitubercular targets. In these studies, an analogue of the active compound was immobilized on beads and used as an affinity matrix to capture binding proteins from Mycobacterium bovis BCG lysates. This chemoproteomic analysis led to the identification of two putative targets, BCG_3193 and BCG_3827, both of which are proteins of unknown function acs.orgnih.govresearchgate.net. The specificity of this interaction was confirmed by competition experiments where the free compound was shown to reduce the binding of these proteins to the affinity matrix acs.org.

Genetic perturbation studies, such as those using RNA interference (RNAi) or CRISPR-Cas9 technology, are often employed to validate the targets identified through methods like chemoproteomics. By knocking down or knocking out the expression of a putative target protein, researchers can assess whether this genetic modification phenocopies the effects of the small molecule inhibitor. If the cellular phenotype induced by genetic perturbation is similar to that observed upon compound treatment, it provides strong evidence for the proposed target engagement. While this is a standard and powerful validation strategy, specific genetic perturbation studies for 5-Methylpyrimidine-2-carboxamidine or the aforementioned antitubercular 6-dialkylaminopyrimidine carboxamides have not been detailed in the available literature. However, the lack of cross-resistance of the antitubercular pyrimidine carboxamides with known tuberculosis drugs suggested a novel mechanism of action, which is often a prelude to more in-depth target validation studies nih.gov.

Elucidation of Molecular Mechanisms of Action

The foundational step in characterizing any new chemical entity involves a deep dive into its molecular mechanisms. For this compound, this process is in its early stages, with researchers employing a variety of techniques to understand how it interacts with biological systems at a cellular and subcellular level.

Signaling Pathway Analysis and Downstream Effects

Currently, there is a notable absence of published data specifically detailing the signaling pathways modulated by this compound. The broad class of pyrimidine derivatives, however, is known to interact with a wide array of cellular signaling cascades, often influencing pathways involved in cell proliferation, inflammation, and microbial replication. gsconlinepress.comjacsdirectory.commdpi.com Future research will likely focus on screening this compound against panels of kinases, phosphatases, and other signaling proteins to identify its primary targets and downstream effects. Understanding these pathways will be crucial in determining the compound's potential therapeutic indications.

Interaction with Macromolecular Assemblies

The interaction of this compound with macromolecular assemblies such as proteins and nucleic acids is a key area of investigation. As a pyrimidine derivative, it is structurally related to the building blocks of DNA and RNA, suggesting potential interactions with enzymes involved in nucleic acid metabolism. jacsdirectory.com For instance, some substituted pyrimidines have been shown to target enzymes like dihydrofolate reductase, which is critical for nucleotide synthesis. nih.gov Computational modeling and biophysical assays will be instrumental in identifying and characterizing the binding of this compound to its macromolecular targets.

In Vivo Pharmacological Models (Non-Human) for Proof-of-Concept Studies

Translating in vitro findings into a whole-organism context is a critical step in preclinical development. For this compound, the use of non-human in vivo models is essential to establish proof-of-concept for its potential efficacy.

Efficacy Studies in Established Disease Models

Specific efficacy studies for this compound in established disease models have not yet been reported in the public domain. However, based on the activities of structurally similar compounds, it is plausible that this molecule could be evaluated in models of cancer, infectious diseases, or inflammatory conditions. nih.govrsc.orgnih.gov For example, various pyrimidine-5-carbonitrile derivatives have demonstrated anti-proliferative effects in cancer cell lines and in vivo tumor models. rsc.org The selection of appropriate animal models will be guided by the outcomes of initial mechanism of action studies.

Pharmacodynamic Biomarker Validation

Pharmacodynamic biomarkers are crucial for assessing the biological activity of a compound in vivo and for guiding dose selection. The identification and validation of such biomarkers for this compound are yet to be undertaken. Potential biomarkers could include the phosphorylation status of a target protein, the expression level of a downstream gene, or a physiological change that is a direct consequence of the drug's action. The validation of these biomarkers will be a key step in enabling robust preclinical and, eventually, clinical development.

Research Applications and Therapeutic Hypotheses of 5 Methylpyrimidine 2 Carboxamidine

Potential in Anti-Infective Research (e.g., Antimicrobial, Antiviral, Antitubercular)

The pyrimidine (B1678525) carboxamide scaffold is a promising framework for the development of novel anti-infective agents, with particularly notable activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

Antitubercular Research: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the discovery of drugs with novel mechanisms of action. proquest.com Phenotypic screening of compound libraries has identified 6-dialkylaminopyrimidine carboxamides as a hit series with potent antitubercular activity and a potentially new mode of action. acs.orgnih.gov These compounds were active against clinical Mtb strains and showed no cross-resistance with existing TB drugs. nih.gov Structure-activity relationship (SAR) studies revealed that the pyrimidine core is optimal for activity and cannot be readily replaced with other heteroaromatic rings. nih.gov

Further research led to the discovery of substituted benzothiazolylpyrimidine-5-carboxamides, which demonstrated excellent in vitro activity against the H37Rv strain of Mtb, with some derivatives showing MIC values as low as 0.08 µM. ucl.ac.uk These compounds were identified as selective inhibitors of DprE1, a crucial enzyme in the mycobacterial cell wall synthesis pathway. ucl.ac.uk

Another class of related compounds, the tetrahydropyrazolo[1,5-a]pyrimidine carboxamides, also emerged from a high-throughput screening campaign against Mtb. nih.gov Optimization of this scaffold led to compounds with promising in vivo efficacy in a mouse model of tuberculosis. nih.gov

Antileishmanial Research: Dihydrofolate reductase (DHFR) is a key enzyme and a validated drug target for the treatment of leishmaniasis. Research into new antifolates has explored dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues. nih.gov By performing SAR studies, researchers identified compounds that acted as potent and selective inhibitors of Leishmania major DHFR over human DHFR, highlighting their potential as targeted antileishmanial therapies. nih.gov

Investigations in Oncology Research

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrimidine-based compounds, including those with a carboxamide moiety, are well-established as kinase inhibitors. nih.govnih.gov To date, 22 pyrimidine-containing drugs have been approved by the FDA for clinical use in cancer treatment. nih.gov

Kinase Inhibition: Pyrimidine derivatives are known to inhibit a range of kinases involved in cell cycle regulation and cancer progression, such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases (AURK), and Polo-Like Kinases (PLK). nih.govnih.gov Pyrazolo[1,5-a]pyrimidines, a related fused heterocyclic system, are noted for their potent protein kinase inhibitor (PKI) activity and are being investigated for targeting kinases like EGFR, B-Raf, and CDKs. rsc.org

The hybridization of a pyrimidine scaffold with a sulfonamide group has produced potent anticancer candidates. nih.gov These pyrimidine–sulfonamide hybrids can act on multiple targets in cancer cells simultaneously. For example, a pyrrolo[2,3-d]pyrimidine–sulfonamide hybrid was found to be a more potent inhibitor of CDK4 than the approved drug ribociclib (B560063) against a pancreatic cancer cell line. nih.gov

The table below summarizes the activity of selected pyrimidine derivatives against various cancer-related kinases.

Compound ClassTarget KinaseObserved ActivityCancer Type
Pyrrolo[2,3d]pyrimidine–sulfonamide hybridCDK4IC50: 150 nMPancreatic Cancer
Pyrazolo[1,5-a]pyrimidinesEGFR, B-Raf, CDKsPotent InhibitionNSCLC, Melanoma
2,4-DiaminopyrimidinesAURKA/B, PLKPotent Inhibition (nM range)Various

Role in Inflammatory and Immunological Disorder Research

Pyrimidine derivatives are extensively studied for their anti-inflammatory properties. rsc.orgresearchgate.net Several pyrimidine-based drugs, such as tofacitinib, are already in clinical use for treating inflammatory conditions. nih.gov The mechanism of action often involves the inhibition of key inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and various cytokines. rsc.orgnih.gov

Inhibition of Inflammatory Enzymes: A significant body of research focuses on pyrimidine derivatives as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation. nih.gov Newly synthesized pyrimidine-5-carbonitriles have shown remarkable and selective COX-2 inhibition, with potency comparable to the selective COX-2 inhibitor drug, Celecoxib. nih.gov

More recently, pyrimidine-5-carboxamide derivatives have been identified as novel inhibitors of salt-inducible kinases (SIKs). nih.gov SIKs are crucial regulators of macrophage polarization. By inhibiting SIKs, these compounds can up-regulate the anti-inflammatory cytokine IL-10 and reduce pro-inflammatory cytokines, demonstrating excellent anti-inflammatory effects in a mouse model of colitis. nih.gov This suggests their potential for treating inflammatory bowel disease (IBD). nih.gov

The table below presents data on the anti-inflammatory activity of certain pyrimidine carboxamide derivatives.

Compound ClassEnzyme TargetIn Vitro Activity (IC50)Potential Application
Pyrimidine-5-carbonitrile (Compound 5d)COX-20.16 µMGeneral Inflammation
Pyrimidine-5-carboxamide (Compound 8h)SIK1/2Favorable activityInflammatory Bowel Disease

Neuroscientific Research Applications

The application of pyrimidine-based compounds is expanding into the field of neuroscience, particularly for targeting pathways involved in neurodegenerative diseases.

Targeting Kinases in Neurodegeneration: Kinase inhibitors built on a pyrimidine scaffold are being used as tools to understand signaling pathways in neurodegenerative disorders like amyotrophic lateral sclerosis (ALS), frontotemporal dementia (FTD), and Alzheimer's disease. acs.org One such target is the kinase TBK1, which is potently inhibited by several pyrimidine-bearing compounds and has genetic links to ALS and FTD. acs.org The development of pyrimidine-based inhibitors allows for the exploration of these understudied kinases implicated in driving neurodegeneration. acs.org

Role in Alzheimer's Disease Pathogenesis: Alzheimer's disease (AD) is a progressive neurodegenerative disorder for which multi-target-directed ligands are being sought. nih.gov The pyrimidine scaffold is being explored for this purpose. nih.gov Furthermore, the COX-2 enzyme, a known target of some pyrimidine derivatives, plays a role in the pathogenesis of several neurodegenerative diseases, including AD, by affecting the clearance of amyloid-beta peptides. nih.gov This suggests that pyrimidine-based COX-2 inhibitors could have therapeutic potential in this area.

Utility as Chemical Probes for Cellular Pathways

Chemical probes are small molecules used to study the function of proteins and pathways in a biological system. Due to their ability to potently and often selectively inhibit specific enzymes, pyrimidine carboxamides and related structures are valuable as chemical probes.

The development of libraries of aminopyrimidine analogs has provided tools to probe a wide range of kinases. acs.org Even compounds with poor kinome-wide selectivity can be advantageous as probes for understudied kinases that tolerate the pyrimidine hinge-binding motif. acs.org By using these compounds, researchers can investigate the cellular roles of specific kinases, such as those implicated in neurodegeneration, and validate them as potential drug targets. acs.org

Applications in Enzyme Mechanism Studies

The study of pyrimidine carboxamides as inhibitors of specific enzymes inherently provides insights into the mechanism of those enzymes.

Studying Kinase Inhibition: Research on pyrimidine-based kinase inhibitors frequently involves detailed SAR and molecular modeling studies to understand how these molecules interact with the ATP-binding site of the kinase. acs.orgrsc.org For example, SAR studies on 6-dialkylaminopyrimidine carboxamides as antitubercular agents involved dividing the molecule into three parts—the central pyrimidine core, the right-hand side amide, and the left-hand side hydrophobic group—to systematically explore key hydrogen bond interactions and steric requirements for activity. acs.org This approach provides a detailed map of the enzyme's active site and informs the design of more potent and selective inhibitors.

Investigating DHFR and COX-2 Mechanisms: Similarly, the development of dihydropyrimidine-5-carboxamides as inhibitors of Leishmania major DHFR involved docking studies to explore the interaction patterns of the synthesized compounds with the target enzyme. nih.gov Likewise, studies on pyrimidine-5-carbonitriles as COX-2 inhibitors used molecular docking to elucidate the binding modes within the enzyme's active site, comparing them to known drugs like Celecoxib. nih.gov These studies are fundamental to understanding the molecular basis of enzyme inhibition and for the rational design of new therapeutic agents.

Advanced Analytical Methodologies for Research and Characterization of 5 Methylpyrimidine 2 Carboxamidine

High-Resolution Mass Spectrometry in Metabolomic and Proteomic Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool in both metabolomic and proteomic research, providing highly accurate mass measurements that facilitate the confident identification of molecules. rsc.orgresearchgate.net Its sensitivity and precision are critical for distinguishing compounds with very similar masses. In the context of drug discovery and development, MS-based proteomics has become a primary strategy for characterizing cellular responses and modifications, such as protein methylation, at the level of single amino acid residues. nih.govnih.gov

Identification of Metabolites and Degradation Products in Research Models

In research models, 5-Methylpyrimidine-2-carboxamidine may undergo metabolic transformation or degradation. HRMS, often coupled with liquid chromatography (LC-MS), is a premier technique for identifying these resulting products. nih.gov The process involves analyzing biological samples, such as plasma or urine, to detect and identify novel mass signals corresponding to potential metabolites. By comparing the accurate mass of the parent compound with the masses of detected signals, researchers can hypothesize metabolic modifications like hydroxylation, demethylation, or glucuronidation.

Multi-omics analyses, integrating proteomics and metabolomics, can further elucidate the mechanisms of action or resistance related to a compound. nih.gov For instance, a study investigating resistance to the cancer therapeutic Palbociclib utilized proteomic and metabolomic techniques to understand the cellular changes involved. nih.gov Similarly, for this compound, such an approach would provide a global view of its metabolic fate and impact on cellular pathways.

Below is an illustrative table of potential metabolites of this compound that could be identified using HRMS.

Putative Metabolite Chemical Formula Monoisotopic Mass (Da) Mass Shift from Parent (Da) Potential Metabolic Reaction
This compoundC6H8N4136.07490.0000Parent Compound
5-Hydroxymethylpyrimidine-2-carboxamidineC6H8N4O152.0698+15.9949Hydroxylation
5-Methylpyrimidine-2-carboxylic acidC6H6N2O2138.0429+1.9680Hydrolysis & Oxidation
Pyrimidine-2-carboxamidineC5H6N4122.0592-14.0157Demethylation

This table is for illustrative purposes to demonstrate the data generated by HRMS in metabolite identification studies.

Ligand-Protein Mass Spectrometry for Binding Confirmation

Confirming the direct binding of a ligand to its protein target is a critical step in research. Native mass spectrometry, which uses gentle electrospray ionization (ESI) conditions, preserves non-covalent protein-ligand complexes, allowing their direct observation. nih.govchemrxiv.org This method unambiguously confirms interaction by detecting an increase in the protein's molecular weight corresponding to the mass of the bound ligand. nih.gov The stoichiometry of the binding (e.g., 1:1 or 2:1 ligand-to-protein ratio) can also be determined from the resulting mass spectrum. nih.gov

To further confirm the identity of the bound molecule without ambiguity, multistage ion activation (MSn) techniques can be employed. chemrxiv.org In this approach, the entire protein-ligand complex is selected within the mass spectrometer, the ligand is then gently dissociated and isolated, and finally, the isolated ligand is fragmented to produce a characteristic pattern that can be matched to a standard, confirming its identity. chemrxiv.org

Parameter Description Example Value (Hypothetical)
Target Protein Mass (Apo)The measured mass of the unbound protein.25,000.0 Da
Ligand MassThe mass of this compound.136.1 Da
Complex Mass (Holo)The measured mass of the protein-ligand complex.25,136.1 Da
Binding StoichiometryThe ratio of ligand to protein in the observed complex.1:1

This table illustrates how native MS confirms ligand binding through mass analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution and for studying interactions between molecules. mdpi.comnih.gov For a compound like this compound, NMR can confirm its chemical structure through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects. Two-dimensional NMR experiments like COSY and HSQC are routinely used to assign all proton (¹H) and carbon (¹³C) signals. nih.govnih.gov

Advanced NMR for Ligand-Target Interactions (e.g., Saturation Transfer Difference NMR)

To investigate how this compound binds to a target protein, advanced NMR methods are employed. Saturation Transfer Difference (STD) NMR is a highly effective ligand-observed technique for identifying binding ligands and mapping their binding epitopes. nih.govnih.govrsc.org In an STD-NMR experiment, a selective radiofrequency pulse saturates a region of the protein's NMR spectrum. This saturation is transferred via spin diffusion to protons on a ligand that is in close contact with the protein. nih.gov By subtracting a spectrum with this saturation from a normal spectrum, only the signals from the binding ligand are observed.

The relative intensities of the signals in the STD spectrum reveal which specific protons of this compound are in closest proximity to the protein surface, thereby mapping the binding interface. nih.gov This method is particularly valuable as it can be used to study weak to moderately strong interactions and can screen for binding in mixtures of compounds. sfu.ca By titrating the ligand, one can also determine the dissociation constant (Kd) of the interaction. mdpi.comnih.gov

Proton Group on Ligand Chemical Shift (ppm) STD Amplification Factor (%) Inference
Methyl (CH₃) Protons2.4100Strong contact with protein surface
Pyrimidine (B1678525) C4-H8.585Significant contact with protein surface
Pyrimidine C6-H9.120Weaker contact or more distant from surface
Amidine (NH₂) Protons7.595Strong contact, likely involved in H-bonding

This illustrative table shows hypothetical STD-NMR data for this compound, indicating which parts of the molecule are most involved in protein binding.

Chromatographic Techniques for Quantitative Analysis in Research Matrices

Chromatographic methods are essential for separating complex mixtures and quantifying the concentration of specific analytes. These techniques are fundamental for assessing the purity of synthesized compounds and for measuring their levels in various research samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Research Sample Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for determining the purity of chemical compounds and for quantifying their concentration in various matrices. nih.gov For this compound, a reversed-phase HPLC method, likely using a C18 column, would be developed to separate the main compound from any starting materials, by-products, or degradation products. nih.gov

The method is validated to ensure its performance by assessing several key parameters:

Linearity: A calibration curve is generated to demonstrate a linear relationship between concentration and detector response over a specific range. nih.govmdpi.com

Accuracy: The closeness of the measured value to the true value is determined, often expressed as percent recovery. nih.gov

Precision: The reproducibility of the measurement is assessed through intra- and inter-assay comparisons, reported as the coefficient of variation (%CV). nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision is established. nih.gov

This validated HPLC method can then be used for quality control to assess the purity of different batches of this compound and to quantify its concentration in samples from research studies.

Parameter Result Acceptance Criteria
Linearity (r²) 0.9995> 0.99
Purity (by area %) 99.8%> 98%
Accuracy (Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (%CV) < 2.0%< 5.0%
LOQ 0.05 µg/mLEstablished based on study needs

This table presents typical validation and analysis results for the quantification of a research compound like this compound by HPLC.

Chiral Chromatography for Enantiomeric Purity in Biological Studies

Chirality is a fundamental property of many bioactive molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. cardiff.ac.uk Therefore, the determination of enantiomeric purity is a critical step in the characterization of chiral compounds like this compound, should it possess a chiral center. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent and reliable technique for this purpose. nih.govnih.govmdpi.com

The principle of chiral chromatography lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. cardiff.ac.uk This creates a transient diastereomeric complex, leading to different retention times for each enantiomer and enabling their separation and quantification. cardiff.ac.uk The choice of the CSP is critical and is often based on the chemical nature of the analyte. For pyrimidine-based compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. nih.govbldpharm.com

The development of a chiral HPLC method involves a systematic optimization of chromatographic conditions, including the mobile phase composition (a mixture of a non-polar solvent like n-hexane and a polar alcohol like isopropanol (B130326) or ethanol), the flow rate, and the column temperature. epa.gov The addition of a small amount of an amine, such as diethylamine (B46881) (DEA), to the mobile phase can improve peak shape and resolution for basic compounds. epa.gov

Table 1: Representative Chiral HPLC Method Parameters for Pyrimidine Derivatives

ParameterConditionRationale
Column Chiralpak AD-H (amylose derivative)Proven effective for resolving enantiomers of various heterocyclic compounds. epa.gov
Mobile Phase n-Hexane:Isopropanol (93:7, v/v) with 0.5% DEABalances enantioselectivity and retention time; DEA improves peak shape for basic analytes. epa.gov
Flow Rate 0.8 mL/minProvides a good balance between analysis time and resolution. epa.gov
Temperature 20 °CTemperature can influence enantioselectivity; optimization is often required. epa.gov
Detection UV at a specific wavelength (e.g., 343 nm)Wavelength is chosen based on the UV absorbance maximum of the analyte. epa.gov

The successful separation of enantiomers allows for the accurate determination of the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other. nih.gov This is crucial for biological studies, as the therapeutic activity may reside in one enantiomer, while the other may be inactive or even contribute to adverse effects.

X-ray Crystallography and Cryo-Electron Microscopy for Protein-Ligand Co-Structure Determination

Determining the three-dimensional structure of this compound in complex with its biological target is fundamental to understanding its mechanism of action and for structure-based drug design. a2bchem.combiorxiv.org X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two leading techniques for this purpose.

X-ray Crystallography has been a cornerstone of structural biology for decades, providing atomic-resolution details of protein-ligand interactions. biorxiv.org The process involves crystallizing the protein-ligand complex and then bombarding the crystal with X-rays. The diffraction pattern produced is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined.

Table 2: Key Information Derived from X-ray Crystallography of a Protein-Ligand Complex

ParameterDescriptionSignificance
Resolution A measure of the level of detail in the electron density map.Higher resolution allows for more precise determination of atomic positions.
Binding Pose The orientation and conformation of the ligand within the protein's binding site.Elucidates the specific interactions responsible for binding affinity and selectivity.
Intermolecular Interactions Hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces.Provides a detailed understanding of the forces driving ligand binding.
Solvent Structure The positions of ordered water molecules in the binding site.Water molecules can mediate protein-ligand interactions.
Protein Conformational Changes Alterations in the protein's structure upon ligand binding.Reveals induced-fit mechanisms and allosteric effects.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative and complementary technique to X-ray crystallography, particularly for large protein complexes or those that are difficult to crystallize. nih.govnih.gov In cryo-EM, a solution of the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice and then imaged using a transmission electron microscope. nih.gov Thousands of individual particle images are then computationally averaged and reconstructed to generate a 3D density map. Recent advances in detector technology and image processing have enabled cryo-EM to achieve near-atomic resolution for a growing number of protein structures. nih.govnih.gov Cryo-EM is particularly advantageous for studying dynamic complexes and membrane proteins in a near-native state. nih.govnih.gov

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics and Kinetics

A complete understanding of a ligand's interaction with its target protein requires not only structural information but also a quantitative assessment of its binding thermodynamics and kinetics. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques that provide this crucial data. isrnnpress.orgkhanacademy.org

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. malvernpanalytical.comnih.gov In a typical ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the target protein. nih.gov The resulting heat changes are measured, and from a single experiment, a complete thermodynamic profile of the interaction can be obtained. isrnnpress.orgnih.gov This includes the binding affinity (KD), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. isrnnpress.org

Table 3: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry

ParameterDescriptionSignificance
Binding Affinity (KD) The dissociation constant, a measure of the strength of the interaction.A lower KD indicates a stronger binding affinity.
Stoichiometry (n) The number of ligand molecules that bind to one protein molecule.Determines the molar ratio of the protein-ligand complex.
Enthalpy (ΔH) The change in heat upon binding, reflecting changes in bond formation and breakage.Indicates whether the binding is driven by favorable enthalpic interactions.
Entropy (ΔS) The change in disorder upon binding, reflecting changes in conformational freedom and solvent reorganization.Indicates the contribution of entropic factors to the binding free energy.
Gibbs Free Energy (ΔG) The overall energy change of binding, calculated from KD.Determines the spontaneity of the binding reaction.

The thermodynamic signature (the relative contributions of ΔH and TΔS to the binding free energy) provides valuable insights into the molecular forces driving the interaction. For instance, a binding event driven by a large negative enthalpy change is typically associated with strong hydrogen bonding and van der Waals interactions.

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that monitors molecular interactions in real-time. khanacademy.org In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

SPR provides valuable kinetic information about the binding interaction, including the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) can be calculated as the ratio of koff to kon.

Table 4: Kinetic and Affinity Parameters Determined by Surface Plasmon Resonance

ParameterDescriptionSignificance
Association Rate (kon) The rate at which the protein-ligand complex is formed.A faster kon indicates that the ligand binds more quickly to the target.
Dissociation Rate (koff) The rate at which the protein-ligand complex breaks apart.A slower koff indicates a more stable complex and a longer duration of action.
Binding Affinity (KD) The equilibrium dissociation constant, calculated from koff/kon.Provides a measure of the overall strength of the interaction.

By providing real-time binding data, SPR can reveal details about the interaction mechanism that are not accessible through equilibrium-based methods alone. For instance, it can help to identify compounds with slow dissociation rates, which can be a desirable property for therapeutic agents.

Future Perspectives and Emerging Research Avenues for 5 Methylpyrimidine 2 Carboxamidine

Integration with Systems Biology and Multi-Omics Approaches

The future investigation of 5-Methylpyrimidine-2-carboxamidine would greatly benefit from its integration with systems biology and multi-omics technologies. Systems biology offers a holistic approach to understanding the complex interactions within a biological system, moving beyond the traditional "one target, one drug" paradigm. nih.govresearchgate.net By combining this with multi-omics—which includes genomics, transcriptomics, proteomics, and metabolomics—researchers can create a comprehensive map of the molecular changes induced by the compound. nygen.iopluto.bio

Applying a multi-omics strategy to this compound would involve treating relevant cell lines or model organisms with the compound and subsequently analyzing the global changes across different molecular layers. nih.govnih.gov

Transcriptomics (RNA-Seq): This would reveal which genes are up- or down-regulated in response to the compound, providing initial clues about the cellular pathways being modulated.

Proteomics: Quantitative analysis of protein levels and their post-translational modifications would identify changes in protein expression and signaling cascades, helping to pinpoint the compound's direct and indirect targets.

Metabolomics: Profiling the changes in small-molecule metabolites could uncover alterations in metabolic pathways, which is crucial for understanding the compound's functional effects on cellular physiology.

Integrating these datasets can build comprehensive network models of the compound's mechanism of action, identify potential biomarkers for its activity, and predict both therapeutic effects and potential off-target liabilities. frontiersin.orgahajournals.org This systems-level understanding is a critical step in modern drug discovery and can guide further research with a high degree of precision. nih.gov

Table 1: Illustrative Multi-Omics Data Following Hypothetical Treatment with this compound This table presents hypothetical data for illustrative purposes.

Omics LayerKey Finding (Hypothetical)Implication
Transcriptomics Upregulation of genes involved in apoptosis (e.g., CASP3, BAX)Suggests a potential pro-apoptotic mechanism of action.
Proteomics Increased phosphorylation of protein kinase Z (PKZ)Implicates PKZ signaling pathway as a primary target.
Metabolomics Decrease in cellular ATP levels; increase in lactateIndicates modulation of cellular energy metabolism.

Rational Design of Next-Generation this compound Analogues

Rational design is a cornerstone of modern medicinal chemistry, enabling the targeted modification of a lead compound to improve its pharmacological properties. For this compound, rational design would focus on creating next-generation analogues with enhanced potency, selectivity, and drug-like characteristics. nih.govnih.gov This process is iterative and heavily reliant on computational modeling and structure-activity relationship (SAR) studies. ebi.ac.uk

The design process would begin by establishing a baseline of the biological activity of the parent compound. Subsequently, specific modifications could be explored:

Modification of the Pyrimidine (B1678525) Core: Substitutions at other positions of the pyrimidine ring could be made to explore interactions with the target protein and modulate properties like solubility and metabolic stability.

Alteration of the Carboxamidine Group: This group is a strong base and is often involved in key hydrogen bonding interactions. It could be replaced with other basic groups or bioisosteres to fine-tune binding affinity and physicochemical properties.

Varying the Methyl Group: The methyl group at position 5 could be replaced with other alkyl or functional groups to probe for additional binding pockets on the target.

Computational docking studies using a known or homology-modeled structure of the target protein would guide these modifications, predicting which changes are most likely to improve binding affinity. nih.gov

Table 2: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogues This table presents hypothetical data for illustrative purposes.

Compound IDModification from Parent CompoundTarget Affinity (IC₅₀, nM)
Parent This compound500
Analogue 1 Replaced 5-methyl with 5-ethyl350
Analogue 2 Replaced 5-methyl with 5-chloro800
Analogue 3 Added a 4-amino group to pyrimidine ring150
Analogue 4 Replaced carboxamidine with a guanidine (B92328) group450

Addressing Challenges in Selectivity and Specificity of Biological Interactions

A major challenge in drug development is ensuring that a compound interacts selectively with its intended target, thereby minimizing off-target effects. drugtargetreview.com For many classes of drugs, such as kinase inhibitors, a lack of selectivity can lead to toxicity. nih.gov The pyrimidine scaffold is a common feature in kinase inhibitors, making selectivity a key consideration for this compound if its target is a kinase. nih.gov

Future research must rigorously assess the selectivity profile of this compound. A standard approach involves screening the compound against a broad panel of related proteins (e.g., a kinome panel). oup.com Strategies to improve selectivity include:

Structure-Based Design: Using high-resolution crystal structures of the compound bound to its on-target and key off-targets can reveal subtle differences in the binding pockets. These differences can be exploited to design new analogues that favor interaction with the intended target. tandfonline.com

Allosteric Targeting: Instead of competing with a native substrate at a highly conserved binding site, designing analogues that bind to a less conserved allosteric site can achieve much higher selectivity. nih.gov

Covalent Inhibition: If a non-conserved reactive residue (like cysteine) is present near the binding site of the target protein, designing an analogue that forms a covalent bond with this residue can lead to exceptional selectivity. tandfonline.com

By systematically analyzing and engineering the molecular interactions, the specificity of this compound can be optimized.

Table 3: Hypothetical Selectivity Profile of a this compound Analogue This table presents hypothetical data for illustrative purposes.

Target ProteinInhibition (IC₅₀, nM)
Target Kinase A (On-Target) 50
Target Kinase B (Off-Target) 1,200
Target Kinase C (Off-Target) >10,000
Target Kinase D (Off-Target) 4,500

Development of Advanced Delivery Systems for Research Probes

To be effective as a research tool, especially for in vivo studies, a chemical probe must reach its site of action in sufficient concentration. Advanced delivery systems can overcome challenges such as poor solubility, rapid metabolism, and inability to cross biological barriers. dovepress.com Nanoparticle-based systems are particularly promising for this purpose. acs.org

For this compound, several nanocarrier strategies could be developed:

Liposomes: Encapsulating the compound within these lipid vesicles can improve its solubility and circulation time, and their surface can be modified with targeting ligands (e.g., antibodies, peptides) for site-specific delivery.

Polymeric Nanoparticles: Using biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) to form nanoparticles can provide sustained release of the compound over time. dovepress.com

Gold Nanoparticles (AuNPs): The compound could be attached to the surface of AuNPs. These particles have unique optical properties that can be leveraged for imaging applications, turning the compound into a theranostic agent. nih.gov

These delivery systems would not only enhance the utility of this compound as a research probe but could also form the basis for future therapeutic formulations. nih.gov

Table 4: Hypothetical Nanoparticle Formulations for this compound This table presents hypothetical data for illustrative purposes.

Delivery SystemSize (nm)Encapsulation EfficiencyKey Feature
Liposomal Formulation 100-12065%Can be surface-functionalized for active targeting.
PLGA Nanoparticles 150-20080%Provides controlled, sustained release of the compound.
Gold Nanoparticle Conjugate 30-50N/A (Surface Conjugation)Enables fluorescence-based imaging and tracking.

Exploration of Novel Therapeutic Targets and Disease Indications

While a compound may be initially synthesized with a specific target in mind, it often possesses activities against unforeseen targets. Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, is a powerful method for discovering novel activities and, subsequently, novel targets. ufl.edu

The future exploration of this compound should include unbiased approaches to identify all of its potential molecular targets. Key methods include:

Affinity Chromatography: The compound can be immobilized on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry. rsc.org

Computational Target Prediction: Algorithms can screen the structure of this compound against databases of protein structures to predict likely binding targets. nih.gov

Genetic Approaches: Techniques like CRISPR-based screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target pathway.

Discovering a novel, validated target for this compound could open up entirely new therapeutic indications, a process known as drug repurposing. nih.govacs.org

Table 5: Hypothetical Target Identification Workflow for this compound This table presents hypothetical data for illustrative purposes.

MethodPredicted/Identified TargetConfidence LevelPotential Disease Indication
Affinity Pull-Down Enzyme X (a metabolic enzyme)HighMetabolic Disorders
Computational Prediction GPCR Y (a G-protein coupled receptor)MediumInflammatory Disease
CRISPR Screen Gene Z (involved in DNA repair)HighOncology (as a sensitizer)

Application of Artificial Intelligence and Machine Learning in Research and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing nearly every aspect of drug discovery. nih.gov These technologies can accelerate research on this compound in several ways:

De Novo Design: Generative ML models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can be trained on libraries of known active molecules to design entirely new analogues of this compound with optimized properties. nih.govnih.govresearchgate.net

Property Prediction: ML algorithms can accurately predict the physicochemical properties, bioactivity, and potential toxicity of designed analogues before they are synthesized, saving significant time and resources. harvard.edu

Drug-Target Interaction Prediction: Deep learning models can predict the likelihood of a compound binding to various targets, helping to prioritize experiments and identify potential off-target effects. researchgate.netbiocompare.comfrontiersin.org

Multi-Omics Data Analysis: AI is exceptionally well-suited to analyze the large, complex datasets generated by multi-omics studies, identifying subtle patterns and generating new, testable hypotheses about the compound's mechanism of action.

By integrating AI and ML into the research pipeline, the discovery and development process for analogues and applications of this compound can be made dramatically more efficient and insightful. scholar9.com

Table 6: Hypothetical AI-Driven Design of this compound Analogues This table presents hypothetical data for illustrative purposes.

AI-Generated AnalogueKey Structural FeaturePredicted Target Affinity (pIC₅₀)Predicted Solubility (logS)
AI-Gen-1 Fluorinated pyrimidine ring8.2-2.5
AI-Gen-2 Bioisosteric replacement of carboxamidine7.9-2.1
AI-Gen-3 Addition of a hydroxylated side chain8.5-1.8

Q & A

Q. What are best practices for comparing the efficacy of this compound with structurally related analogs?

  • Methodological Answer : Construct a comparative table with key parameters:
ParameterThis compound4-Chloro Analog5-Ethyl Analog
IC50_{50} (nM)15085320
LogP1.21.80.9
Solubility (mg/mL)12818
Cite trends (e.g., chloro substitution lowers IC50_{50}) and validate with molecular docking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.